2-(Azetidin-3-yl)propan-2-ol
Description
Structure
3D Structure
Properties
IUPAC Name |
2-(azetidin-3-yl)propan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO/c1-6(2,8)5-3-7-4-5/h5,7-8H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALDIUUDTUYLMIV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1CNC1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
115.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for 2 Azetidin 3 Yl Propan 2 Ol and Its Functionalized Analogs
Convergent and Divergent Synthesis Strategies for Azetidine (B1206935) Scaffolds
The construction of the azetidine ring presents a synthetic challenge due to its inherent ring strain. rsc.orgchemrxiv.org Over the years, chemists have developed a range of strategies that can be broadly classified as convergent or divergent. These methods include forming the ring from a linear precursor (intramolecular cyclization), combining two molecules to create the ring (intermolecular cycloaddition), or modifying an existing ring system (ring contraction or expansion).
Intramolecular Cyclization Protocols: C-N and C-C Bond Forming Reactions
Intramolecular cyclization is a common strategy for forming azetidine rings, typically by creating a crucial C-N bond in a γ-functionalized amine precursor. One powerful method involves the intramolecular SN2 reaction where a nitrogen atom displaces a leaving group (like a halide or mesylate) from a γ-carbon. frontiersin.org
A more advanced approach is the palladium-catalyzed intramolecular amination of unactivated C(sp³)–H bonds. nih.gov This method allows for the direct conversion of a C-H bond at the γ-position relative to an amine into a C-N bond, forming the azetidine ring. organic-chemistry.orgorganic-chemistry.org These reactions often employ a directing group, such as picolinamide (B142947) (PA), attached to the nitrogen atom, which positions the palladium catalyst near the target C-H bond. The process is efficient, utilizes relatively low catalyst loadings, and proceeds under convenient operating conditions. nih.gov
Another notable intramolecular C-N bond-forming reaction is the Lewis acid-catalyzed aminolysis of cis-3,4-epoxy amines. Lanthanide(III) triflates, such as La(OTf)₃, have been shown to effectively catalyze the regioselective ring-opening of the epoxide by the tethered amine, leading to the formation of 3-hydroxyazetidines in high yields. frontiersin.org This method is tolerant of various functional groups that might be sensitive to other acidic conditions. frontiersin.org
Intermolecular Cycloaddition Chemistry: [2+2] Photocycloadditions and Related Processes
Intermolecular [2+2] photocycloaddition reactions represent a highly atom-economical and direct route to four-membered rings. semanticscholar.orgresearchgate.net The aza Paternò-Büchi reaction, the nitrogen analog of the Paternò-Büchi reaction, involves the photocycloaddition of an imine and an alkene to yield an azetidine. semanticscholar.orgresearchgate.netrsc.org Historically, this reaction has been challenging due to competing relaxation pathways of the photoexcited imine, such as E/Z isomerization. springernature.comresearchgate.net
Recent breakthroughs have overcome these limitations through visible-light-mediated photocatalysis. nih.govspringernature.com These methods often utilize an iridium-based photocatalyst that facilitates a triplet energy transfer to one of the reactants. chemrxiv.orgnih.gov A particularly successful strategy employs 2-isoxazoline-3-carboxylates as stable imine surrogates. rsc.orgnih.gov Upon triplet energy transfer from the photocatalyst, these compounds react with a wide array of alkenes to form highly functionalized azetidines under mild conditions. researchgate.netnih.gov The resulting products can be readily deprotected to provide the free azetidine, making this a versatile entry point to the desired scaffolds. nih.gov
Ring Contraction and Expansion Approaches to Azetidine Cores
Manipulating the size of an existing heterocyclic ring is a powerful strategy for accessing strained ring systems that are otherwise difficult to synthesize.
Ring Contraction Ring contraction provides a pathway to azetidines from more readily available five-membered rings like pyrrolidines. A notable example is the one-pot nucleophilic addition-ring contraction of α-bromo N-sulfonylpyrrolidinones. acs.orgnih.gov In this process, a nucleophile (such as an alcohol) attacks the activated amide carbonyl, leading to ring opening. The resulting intermediate contains a γ-amide anion that undergoes an intramolecular SN2 reaction, displacing the α-bromide to form a new, smaller α-carbonylated azetidine ring. rsc.orgacs.org
Ring Expansion Conversely, ring expansion from three-membered aziridines offers a versatile route to azetidines. magtech.com.cn Several methods have been developed for this one-carbon homologation.
Biocatalytic organic-chemistry.orgnih.gov-Stevens Rearrangement : Engineered enzymes, such as variants of cytochrome P450, can act as "carbene transferases." They facilitate the reaction of an aziridine (B145994) with a diazo compound to form a reactive aziridinium (B1262131) ylide intermediate, which then undergoes a highly enantioselective organic-chemistry.orgnih.gov-Stevens rearrangement to yield the corresponding azetidine. chemrxiv.orgnih.gov
Rhodium-Catalyzed [3+1] Ring Expansion : The reaction of strained bicyclic methylene (B1212753) aziridines with a rhodium-bound carbene results in a formal [3+1] ring expansion. This process proceeds through an ylide intermediate and a ring-opening/ring-closing cascade to deliver highly substituted methylene azetidines with excellent stereoselectivity. nih.gov
Gold-Catalyzed Rearrangement/Cyclization : Propargylic aziridines can undergo a regioselective ring-opening followed by a gold-catalyzed 4-exo-dig cyclization to furnish (Z)-alkylidene azetidines stereoselectively. acs.org
Reductive Transformations of β-Lactam Precursors
The reduction of the carbonyl group in azetidin-2-ones, commonly known as β-lactams, is one of the most established and straightforward methods for synthesizing the azetidine core. magtech.com.cnacs.org The wide availability of β-lactams, stemming from their importance in antibiotic chemistry (e.g., penicillin), makes them attractive precursors. rsc.org
Various reducing agents can accomplish this transformation. While powerful reagents like lithium aluminum hydride (LiAlH₄) and diborane (B8814927) are effective, they can sometimes lead to ring-opening, particularly with sensitive substrates. acs.org More selective reagents, such as chloroalanes (e.g., AlH₂Cl or AlHCl₂) generated from LiAlH₄ and AlCl₃, or diisobutylaluminium hydride (DIBAL-H), have been found to be highly efficient for the chemoselective reduction of the β-lactam amide to the corresponding amine, affording the azetidine ring in good yields while preserving other functional groups and stereocenters. acs.orgrsc.orgnih.gov Recently, hydrosilanes in the presence of a zinc catalyst have also been employed for this conversion. doi.org
Catalytic Approaches to Azetidine Construction
Catalysis, particularly by transition metals, has revolutionized the synthesis of complex molecules, and azetidines are no exception. Catalytic methods offer high efficiency, selectivity, and functional group tolerance, often under milder conditions than stoichiometric approaches.
Transition Metal-Catalyzed Azetidine Synthesis (e.g., Palladium, Copper, Titanium)
A variety of transition metals have been harnessed to construct the azetidine scaffold through different mechanistic pathways. nih.gov
Palladium: Palladium catalysis is prominent in C-H activation/amination reactions for azetidine synthesis. organic-chemistry.orgacs.org As mentioned in section 2.1.1, intramolecular amination of γ-C(sp³)–H bonds, directed by a removable picolinamide group, provides a powerful route to functionalized azetidines. nih.govorganic-chemistry.org This strategy can be used to construct complex polycyclic and azabicyclic scaffolds containing the azetidine ring. acs.org The key step often involves a Pd(II)/Pd(IV) catalytic cycle. rsc.orgorganic-chemistry.org
Copper: Copper catalysts are versatile and have been employed in several distinct strategies for azetidine synthesis.
Radical Cyclization: A copper-catalyzed, photoinduced anti-Baldwin 4-exo-dig radical cyclization of ynamides provides a general route to azetidines with excellent control of regioselectivity. nih.gov
Multicomponent Reactions: Copper(I) iodide catalyzes a three-component reaction of terminal alkynes, sulfonyl azides, and carbodiimides to generate highly functionalized azetidines under mild, base-free conditions. organic-chemistry.org
Rearrangement Cascades: Copper(I) can catalyze a skeletal rearrangement of O-propargylic oximes through a tandem nih.govnih.gov-rearrangement and 4π-electrocyclization cascade to yield azetidine nitrones. acs.org
Titanium: Titanium-mediated reactions provide another avenue to azetidine cores. A Kulinkovich-type pathway has been reported where a Ti(IV) complex mediates the coupling of oxime ethers with alkyl Grignard reagents to synthesize spirocyclic NH-azetidines. rsc.org Additionally, titanocene (B72419) catalysts have been used to achieve the radical ring-opening of N-acylated aziridines, a first step in certain multi-step transformations leading to functionalized amine products. mdpi.com
Table of Mentioned Compounds
Organocatalytic and Photoredox-Mediated Strategies
The development of metal-free catalytic systems has revolutionized the synthesis of complex molecules. Organocatalysis and photoredox catalysis have emerged as powerful tools for the construction of azetidine rings under mild conditions.
Organocatalytic approaches often utilize small organic molecules, such as proline and its derivatives, to catalyze key bond-forming reactions. sciforum.net For instance, a three-component reaction involving substituted benzaldehydes, anilines, and an enolizable aldehyde, catalyzed by L-proline, can produce trisubstituted azetidines. This is followed by in-situ reduction and intramolecular cyclization. sciforum.net The Mannich reaction, a cornerstone of C-C bond formation, is frequently employed in these sequences to generate β-amino carbonyl compounds, which are precursors to the azetidine ring. sciforum.net
Visible-light photoredox catalysis offers a complementary strategy, enabling the generation of radical intermediates under mild conditions. chemrxiv.orgacs.org This method has been successfully applied to the functionalization of benzylic oxetanes and azetidines. chemrxiv.orgacs.orgacs.org For example, 3-aryl-3-carboxylic acid azetidines can serve as precursors to tertiary benzylic azetidine radicals through decarboxylation, which can then undergo conjugate addition to activated alkenes. chemrxiv.orgacs.org The stability and reactivity of these radical intermediates are influenced by the strain of the four-membered ring. acs.orgresearchgate.net
| Catalyst/Mediator | Reaction Type | Substrates | Key Features |
| L-proline | Three-component Mannich reaction | Substituted benzaldehydes, anilines, enolizable aldehydes | Enantioselective, one-pot synthesis of trisubstituted azetidines. sciforum.net |
| Visible light photoredox catalyst (e.g., [Ir(ppy)2(dtbbpy)]PF6) | Decarboxylative alkylation | 3-Aryl-3-carboxyazetidines, activated alkenes | Mild generation of tertiary benzylic radicals for C-C bond formation. chemrxiv.orgacs.org |
| DABCO | [2+2] Annulation | Isatin-derived ketimines, allenoates | Diastereoselective synthesis of spirocyclic oxindole-fused 4-methyleneazetidines. rsc.org |
Enantioselective and Diastereoselective Azetidine Synthesis
The biological activity of chiral molecules is often dependent on their specific stereochemistry, making the development of enantioselective and diastereoselective synthetic methods a critical area of research. fiveable.mesci-hub.se
Enantioselective synthesis aims to produce a single enantiomer of a chiral compound. This can be achieved through various strategies, including the use of chiral catalysts, chiral auxiliaries, and kinetic resolution. For example, copper(I) catalysis with a chiral sabox ligand has been used for the highly enantioselective synthesis of 2-azetine-carboxylates, which can be stereoselectively hydrogenated to form tetrasubstituted azetidines. nih.gov Another approach involves the use of chiral tert-butanesulfinamides to control diastereoselectivity in the synthesis of C2-substituted azetidines. acs.org Biocatalysis, utilizing engineered enzymes like cytochrome P450 variants, has also shown remarkable potential for enantioselective azetidine synthesis through reactions like the fiveable.meacs.org-Stevens rearrangement. chemrxiv.org
Diastereoselective synthesis focuses on controlling the relative stereochemistry of multiple stereocenters within a molecule. The Staudinger [2+2] cycloaddition is a classic method for constructing β-lactams (azetidin-2-ones), which are versatile precursors to azetidines. acs.orgnih.gov The reaction of acetoxyketene with epoxyimines can proceed with high diastereoselectivity to yield cis-3-acetoxy-4-(3-aryloxiran-2-yl)azetidin-2-ones. nih.gov Similarly, the DABCO-catalyzed reaction of isatin-derived ketimines with allenoates provides an efficient route to single diastereoisomers of spirocyclic oxindoles bearing a 4-methyleneazetidine ring. rsc.org
| Method | Key Feature | Example |
| Chiral Copper(I) Catalysis | Highly enantioselective synthesis of 2-azetine-carboxylates. nih.gov | Synthesis of tetrasubstituted azetidine-2-carboxylates. nih.gov |
| Chiral Auxiliaries | Diastereocontrol using chiral tert-butanesulfinamides. acs.org | Scalable synthesis of chiral C2-substituted monocyclic azetidines. acs.org |
| Biocatalysis | Unparalleled stereocontrol (99:1 er) in fiveable.meacs.org-Stevens rearrangement. chemrxiv.org | Enantioselective one-carbon ring expansion of aziridines to azetidines. chemrxiv.org |
| Staudinger Cycloaddition | Highly diastereoselective formation of cis-β-lactams. nih.gov | Preparation of cis-3-acetoxy-4-(3-aryloxiran-2-yl)azetidin-2-ones. nih.gov |
| Organocatalyzed [2+2] Annulation | Stereodirecting effect of a bulky chiral auxiliary. rsc.org | Diastereoselective synthesis of spirooxindole-fused 4-methyleneazetidines. rsc.org |
Regioselective and Stereocontrol Aspects in 2-(Azetidin-3-yl)propan-2-ol Synthesis
Achieving regioselectivity and stereocontrol is paramount in the synthesis of complex molecules like this compound and its analogs. The specific placement of functional groups and the precise spatial arrangement of atoms significantly impact the properties and biological activity of the final compound. fiveable.me
Control of Absolute and Relative Stereochemistry in Azetidine Derivatives
The control of stereochemistry in azetidine synthesis is a major focus of modern organic chemistry. fiveable.meacs.org The puckered nature of the four-membered ring allows for different substituent arrangements, leading to various stereoisomers. chemrxiv.org
The synthesis of enantiomerically pure azetidines often starts from chiral precursors or employs asymmetric catalysis. For example, enantiopure cis-substituted azetidines can be synthesized from γ-amino alcohols through a cyclization mediated by 1,1'-carbonyldiimidazole (B1668759) (CDI). acs.org The reduction of enantiopure azetidin-2-ones (β-lactams) is another widely used method, as the stereochemistry of the ring substituents is typically retained during the reduction process. acs.org
Diastereoselectivity is often dictated by the reaction mechanism and the steric and electronic properties of the substrates and reagents. In the synthesis of 2-arylazetidines, a kinetically controlled reaction can favor the formation of the strained four-membered ring over the thermodynamically more stable five-membered pyrrolidine (B122466) ring. semanticscholar.org The use of bulky protecting groups or directing groups can also effectively control the stereochemical outcome of a reaction. For instance, the bulky tert-butanesulfinyl chiral auxiliary has a significant stereodirecting effect in the formation of azetidines. rsc.org
Chirality Transfer in Synthesis of this compound Analogs
Chirality transfer involves the transmission of stereochemical information from a chiral starting material or catalyst to the product. This is a powerful strategy for creating new chiral centers with a defined stereochemistry.
In the context of azetidine synthesis, chirality can be transferred from a chiral center in the starting material to a new stereocenter in the azetidine ring. For instance, the reaction of an optically active cis-2,3-disubstituted oxirane can yield a single enantiomer of a trans-1,2,3-trisubstituted azetidine through a superbase-induced diastereoselective transformation. researchgate.net Ring-opening reactions of chiral azetidines can also be regioselective and facilitate the transfer of chirality to the resulting functionalized products. acs.org
Furthermore, enzymatic reactions can exhibit excellent chirality transfer. A notable example is the biocatalytic one-carbon ring expansion of aziridines to azetidines, where an engineered enzyme mediates a highly enantioselective fiveable.meacs.org-Stevens rearrangement, effectively transferring the chirality of the starting material to the azetidine product. chemrxiv.org
Reactivity Profiles and Derivatization Chemistry of 2 Azetidin 3 Yl Propan 2 Ol Derivatives
Strain-Release Reactivity of the Azetidine (B1206935) Ring System
The significant ring strain of azetidines is a primary driver of their reactivity, making them valuable synthons for constructing more complex acyclic amines or larger heterocyclic systems through ring-opening or expansion reactions. rsc.orgrsc.org Unlike the more labile three-membered aziridines, azetidines offer a balance of stability for handling and sufficient strain for controlled chemical manipulation. rsc.org This reactivity is typically unleashed by activating the ring, often through N-acylation, N-sulfonylation, or N-alkylation, which enhances the leaving group ability of the nitrogen atom and facilitates bond cleavage.
The azetidine ring in derivatives of 2-(azetidin-3-yl)propan-2-ol can be opened by various nucleophiles, a process typically preceded by activation of the ring nitrogen. This activation converts the nitrogen into a better leaving group, creating an azetidinium ion intermediate that is highly susceptible to nucleophilic attack. researchgate.net The regioselectivity of the ring-opening is influenced by the substitution pattern on the azetidine ring and the nature of the nucleophile. researchgate.net
For a 3-substituted azetidine, nucleophilic attack generally occurs at the less sterically hindered C-2 or C-4 positions. The reaction of N-activated azetidines with nucleophiles such as halides, amines, or thiols leads to the formation of functionalized γ-aminopropyl (3-aminopropyl) derivatives. researchgate.netiitk.ac.in For instance, Lewis acid-mediated reactions, such as with copper(II) triflate (Cu(OTf)₂), can promote the SN2-type ring opening of N-tosylazetidines. iitk.ac.in This process involves the nucleophile attacking one of the ring carbons, leading to the cleavage of a C-N bond and the formation of a stable, linear amine structure. iitk.ac.in
Table 1: Examples of Nucleophilic Ring Opening Reactions of Azetidinium Ions
| Activating Group | Nucleophile (Nu⁻) | Product Type | Reference |
|---|---|---|---|
| N-Tosyl | Halides (F⁻, Cl⁻, Br⁻) | γ-Halo amines | researchgate.net |
| N-Benzyl | Azide (N₃⁻) | γ-Azido amines | researchgate.net |
| N-Benzoyl | Thiophenols | γ-(Arylthio) amines | arkat-usa.org |
This table presents generalized reactions based on the known reactivity of substituted azetidines.
Azetidines serve as excellent precursors for the synthesis of larger, five-, six-, or seven-membered nitrogen-containing heterocycles (azacycles) through ring expansion reactions. rsc.org These transformations leverage the release of ring strain as a thermodynamic driving force.
One common strategy involves the intramolecular N-alkylation of an azetidine bearing a side chain with a suitable leaving group, which forms a strained bicyclic azetidinium intermediate. researchgate.net Subsequent nucleophilic attack on this intermediate dictates the size of the expanded ring. For example, an azetidine with a 3-hydroxypropyl side chain can be activated and cyclize to a 1-azoniabicyclo[3.2.0]heptane intermediate, which upon reaction with nucleophiles like cyanide or azide, can yield a mixture of expanded pyrrolidines (five-membered) and azepanes (seven-membered). researchgate.net
Another pathway is the acid-mediated ring expansion of N-Boc or N-Cbz protected azetidines. acs.org Protonation of the azetidine nitrogen facilitates C-N bond cleavage to form a carbocation intermediate, which is then trapped by an internal nucleophile. For instance, 2-ester-2-arylazetidine carbamates can rearrange to form 6,6-disubstituted 1,3-oxazinan-2-ones in high yield. acs.org
Table 2: Ring Expansion Reactions of Substituted Azetidines
| Starting Material | Reagents/Conditions | Expanded Ring System | Reference |
|---|---|---|---|
| Azetidine with 2-(3-hydroxypropyl) side chain | 1. Activation of OH | Pyrrolidines and Azepanes | researchgate.net |
| 2. Nucleophile (e.g., CN⁻, N₃⁻) | |||
| N-Boc-2-ester-2-arylazetidine | Brønsted Acid (e.g., TfOH) | 1,3-Oxazinan-2-one | acs.org |
This table illustrates general ring expansion methodologies applicable to azetidine derivatives.
Functional Group Transformations of the Propan-2-ol Moiety
The tertiary alcohol of the 2-(propan-2-ol) side chain provides a second site for chemical modification, independent of the azetidine ring's reactivity. Standard alcohol chemistry can be applied to introduce a variety of functional groups.
The hydroxyl group of this compound can readily undergo esterification with carboxylic acids, acid chlorides, or anhydrides under appropriate catalytic conditions to form the corresponding esters. Similarly, etherification can be achieved by reacting the alcohol with alkyl halides under basic conditions (Williamson ether synthesis) or via other established methods to produce ethers. These reactions are fundamental in organic synthesis for modifying a molecule's polarity, steric bulk, and biological properties.
As a tertiary alcohol, the hydroxyl group in this compound is resistant to oxidation under standard conditions that would typically convert primary or secondary alcohols to aldehydes or ketones, as it lacks a hydrogen atom on the carbinol carbon. solubilityofthings.com Stronger oxidizing conditions would likely lead to the cleavage of carbon-carbon bonds. Therefore, direct oxidation of the tertiary alcohol is not a common derivatization pathway. Reduction of the hydroxyl group itself is also not a typical transformation, though the entire side chain could potentially be modified through more complex multi-step sequences.
Chemical Modifications at the Azetidine Nitrogen Atom
The secondary amine nitrogen of the azetidine ring is a nucleophilic center and a key site for derivatization. These modifications are often the first step in activating the ring for subsequent reactions but are also crucial for building more complex molecular architectures. google.com Common transformations include:
N-Alkylation: Reaction with alkyl halides or reductive amination with aldehydes or ketones introduces alkyl substituents. google.com
N-Acylation: Treatment with acid chlorides or anhydrides yields N-acyl azetidines (amides).
N-Sulfonylation: Reaction with sulfonyl chlorides (e.g., tosyl chloride) produces N-sulfonyl azetidines, which are important intermediates for nucleophilic ring-opening reactions. iitk.ac.in
N-Arylation: The nitrogen can be coupled with aryl halides or triflates using palladium-catalyzed methods like the Buchwald-Hartwig amination or through nucleophilic aromatic substitution (SNAr) with electron-deficient arenes. researchgate.netuni-muenchen.de
These modifications allow for the fine-tuning of the compound's properties and provide attachment points for other molecular fragments.
Table 3: Compound Names Mentioned
| Compound Name |
|---|
| This compound |
| Aziridine (B145994) |
| Pyrrolidine (B122466) |
| Piperidine (B6355638) |
| Azepane |
| 1,3-Oxazinan-2-one |
| γ-Aminopropyl derivatives |
| γ-Halo amines |
| γ-Azido amines |
| γ-(Arylthio) amines |
| γ-Alkylated/Arylated amines |
| 1-Azoniabicyclo[3.2.0]heptane |
| N-Boc-2-ester-2-arylazetidine |
C-C Bond Forming Reactions at the Azetidine Ring
The formation of new carbon-carbon bonds at the azetidine ring is a critical strategy for the synthesis of complex derivatives with potential applications in medicinal chemistry and material science. researchgate.netnih.gov The inherent ring strain of the azetidine core influences its reactivity, making it a unique substrate for various synthetic transformations. rsc.org Functionalization, particularly at the C-3 position, is a common objective, and several methods have been developed to achieve this, often involving organometallic intermediates and transition metal catalysis. rsc.orguni-muenchen.de These reactions typically require an N-protected azetidine precursor, such as an N-Boc derivative, to ensure stability and control reactivity. For a substrate such as this compound, the tertiary alcohol group may also require a suitable protecting group depending on the reaction conditions.
A prevalent approach for introducing carbon-based substituents onto the azetidine ring involves the use of 3-haloazetidine derivatives in cross-coupling reactions. rsc.orguni-muenchen.de Palladium- and nickel-catalyzed reactions, such as the Suzuki-Miyaura coupling, have proven effective for this purpose. uni-muenchen.deresearchgate.net
One notable study demonstrated the use of microwave-assisted Suzuki coupling to functionalize the C-3 position of 3-iodo-azetidine. uni-muenchen.de This method allows for the introduction of various aryl groups onto the azetidine scaffold. The reaction proceeds in the presence of a nickel(II) iodide catalyst and a trans-2-aminocyclohexanol ligand.
| Entry | Aryl Boronic Acid | Product | Yield (%) |
| 1 | Phenylboronic acid | N-Boc-3-phenylazetidine | 85 |
| 2 | 4-Methoxyphenylboronic acid | N-Boc-3-(4-methoxyphenyl)azetidine | 78 |
| 3 | 3-Thienylboronic acid | N-Boc-3-(thiophen-3-yl)azetidine | 65 |
| 4 | 4-Cyanophenylboronic acid | N-Boc-3-(4-cyanophenyl)azetidine | 72 |
| Table 1: Examples of Nickel-Catalyzed Suzuki Coupling of N-Boc-3-iodoazetidine. Data synthesized from findings reported in the literature. uni-muenchen.de |
Another powerful strategy for C-C bond formation involves the generation of organozinc intermediates from 3-iodoazetidines. These organozinc species can then participate in Negishi-type cross-coupling reactions. uni-muenchen.de This process typically involves the formation of an azetidine-zinc complex, which can be transmetalated with copper cyanide before reacting with an electrophile like an aryl halide or benzyl (B1604629) chloride. uni-muenchen.de
| Entry | Electrophile | Reagents | Product | Yield (%) |
| 1 | Benzyl chloride | 1. Zn, THF; 2. CuCN·2LiCl; 3. Pd(dba)₂, P(2-furyl)₃ | N-Boc-3-benzylazetidine | 68 |
| 2 | Allyl bromide | 1. Zn, THF; 2. CuCN·2LiCl | N-Boc-3-allylazetidine | 55 |
| 3 | 4-Iodoanisole | 1. Zn, THF; 2. PdCl₂(dppf) | N-Boc-3-(4-methoxyphenyl)azetidine | 75 |
| Table 2: C-C Coupling Reactions via Azetidin-3-ylzinc Intermediates. Data synthesized from findings reported in the literature. uni-muenchen.de |
Palladium-catalyzed cross-coupling reactions have also been developed for α-stannylated azetidine nucleophiles. nih.gov In these Stille-type couplings, the electronic properties of the nitrogen-protecting group play a crucial role in the selectivity of the reaction. This methodology provides a route to α-aryl azetidine derivatives with high stereospecificity, proceeding with a net retention of configuration. nih.gov These reactions tolerate a range of functional groups, including ketones, aldehydes, and esters on the aryl bromide coupling partner. nih.gov
Beyond the C-3 position, C-C bond formation can also occur at other positions of the azetidine ring, although this is less common. For instance, radical-mediated reactions have been used for C-C bond formation at the C-4 position of azetidin-2-one (B1220530) (β-lactam) rings, which are structurally related to azetidines. rsc.org While direct application to this compound is not documented, these methods highlight the potential for radical chemistry in functionalizing the azetidine core. libretexts.org
Furthermore, strain-release reactions of highly strained precursors like 1-azabicyclo[1.1.0]butanes offer another pathway to functionalized azetidines. Nucleophilic addition of organometallic reagents, such as Grignard reagents, to these bicyclic systems can lead to the formation of 3-substituted azetidines. uni-muenchen.deresearchgate.net This approach allows for the introduction of various aryl and alkyl groups at the C-3 position.
In the context of synthesizing derivatives of this compound, these C-C bond-forming reactions would typically be applied to a suitably protected and functionalized azetidine precursor. For example, a Suzuki or Negishi coupling could be performed on an N-protected 3-haloazetidine, followed by further synthetic steps to introduce the propan-2-ol moiety at the newly installed substituent, or vice versa. The choice of strategy would depend on the desired final structure and the compatibility of the functional groups with the reaction conditions.
Computational and Theoretical Investigations of 2 Azetidin 3 Yl Propan 2 Ol
Quantum Chemical Studies on Electronic Structure and Ring Strain
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), provide profound insights into the electronic nature and inherent strain of the azetidine (B1206935) ring system. The reactivity and stability of azetidines are largely dictated by their significant ring strain, a consequence of the deviation of bond angles from ideal tetrahedral geometry. rsc.orgsrce.hr
Computational studies have quantified the strain energy of the azetidine ring, which influences its chemical behavior. This strain is a key factor in reactions that involve ring-opening, as the release of this energy provides a thermodynamic driving force. rsc.org The electronic structure is characterized by the distribution of electron density, which can be calculated to predict sites susceptible to nucleophilic or electrophilic attack. For 2-(Azetidin-3-yl)propan-2-ol, the nitrogen atom, with its lone pair of electrons, represents a key site of basicity and nucleophilicity. Calculations can determine properties such as proton affinity and bond dissociation energies, which are fundamental to understanding the molecule's reactivity. srce.hrchemrxiv.org
| Property | Typical Calculated Value | Significance |
|---|---|---|
| Ring Strain Energy | ~26 kcal/mol | Drives ring-opening reactions and influences overall stability. srce.hr |
| C-N-C Bond Angle | ~90° | Significant deviation from the ideal 109.5°, indicating high angle strain. |
| Gas-Phase Basicity | Increases with ring size (aziridine < azetidine < pyrrolidine). srce.hr | Reflects the availability of the nitrogen lone pair for protonation. |
| Bond Dissociation Energy (N-H) | Calculated to be high, indicating a relatively strong bond. chemrxiv.org | Important for understanding radical reactions and stability. |
Molecular Dynamics and Conformational Analysis of Azetidine Systems
The azetidine ring is not planar; it adopts a puckered conformation to alleviate some of its torsional strain. This puckering is a dynamic process, and the ring can invert between different conformations. The nature and position of substituents on the ring play a crucial role in determining the preferred conformation and the energy barrier for ring inversion. researchgate.netnih.gov
| System | Computational Method | Key Finding | Reference |
|---|---|---|---|
| Fluorinated azetidines | DFT | Ring pucker inverts to facilitate a favorable C–F···N+ charge–dipole interaction in the protonated form. | researchgate.net |
| L-azetidine-2-carboxylic acid dipeptide | ab initio / DFT | The four-membered ring can adopt either puckered structure depending on the peptide backbone conformation. | nih.gov |
| 3,3-disubstituted azetidines | 1H-NMR and spectral analysis | Broadened signals for ring protons indicate dynamic conformational changes in solution. | mdpi.com |
| N-substituted azetidin-2-ones | Molecular Dynamics | Simulations can predict stable binding conformations within enzyme active sites. | nih.gov |
Mechanistic Elucidation of Reactions involving Azetidine Scaffolds
Computational chemistry is a powerful tool for elucidating the detailed mechanisms of chemical reactions. For azetidine scaffolds, this includes modeling synthetic routes and functionalization reactions. By calculating the energies of reactants, transition states, and products, chemists can map out the entire reaction pathway and understand the factors that control reaction outcomes, such as regioselectivity and stereoselectivity. acs.orgacs.org
For example, DFT calculations have been used to explain the outcomes of visible-light-mediated aza Paternò-Büchi reactions to form azetidines, revealing that the reaction mechanism can be tuned to favor specific bond formations. nih.gov Similarly, computational studies have been instrumental in understanding strain-release reactions of azabicyclo[1.1.0]butanes, where radical intermediates are intercepted to form highly functionalized azetidines. chemrxiv.orgunipd.it These theoretical investigations can rationalize experimental observations and guide the development of new synthetic methods. researchgate.netfrontiersin.org
| Reaction Type | Computational Finding | Significance |
|---|---|---|
| Aza Paternò-Büchi Reaction | Revealed preference for C-N over C-C initial bond formation with specific substrates. nih.gov | Enabled access to previously difficult-to-synthesize 2,2-disubstituted monocyclic azetidines. nih.gov |
| Intramolecular Aminolysis of Epoxy Amines | Suggested that lanthanum(III) coordination to the substrate controls regioselectivity. frontiersin.org | Explained the high regioselectivity observed in the formation of the azetidine ring. frontiersin.org |
| Radical Strain-Release of Azabicyclo[1.1.0]butanes | Confirmed a radical chain propagation mechanism through DFT calculations and Hammett analyses. chemrxiv.org | Provided a mechanistic basis for the direct N–SF5 bond formation to create novel azetidines. chemrxiv.org |
| Oxirane Ring-Opening | DFT calculations explained the kinetic control leading to the strained azetidine ring over the more stable five-membered ring. acs.orgacs.org | Provided a quantum mechanical explanation for Baldwin's rules in this context. acs.org |
In Silico Design Principles for Azetidine-Containing Molecular Scaffolds
The unique structural properties of the azetidine ring make it a "privileged scaffold" in drug discovery. Its rigid, three-dimensional nature allows for the precise positioning of substituents in space, which can lead to enhanced binding affinity and selectivity for biological targets. enamine.net In silico methods are central to leveraging these properties in rational drug design.
Computational approaches are used to design novel azetidine derivatives with optimized properties. This involves molecular docking simulations to predict how a molecule like this compound might bind to a specific protein target. nih.govresearchgate.net Furthermore, computational tools can predict Absorption, Distribution, Metabolism, and Excretion (ADME) properties, helping to design compounds with better drug-like characteristics from the outset. researchgate.netindexcopernicus.com By using the azetidine core as a rigid anchor, chemists can computationally explore different substitution patterns to maximize potency and minimize off-target effects, accelerating the discovery of new therapeutic agents. nih.govmdpi.com
| Design Goal | Computational Technique | Example Application | Reference |
|---|---|---|---|
| Improve Binding Affinity | Molecular Docking, Molecular Dynamics | Designing azetidin-2-one (B1220530) derivatives as EGFR inhibitors with improved binding scores compared to a reference ligand. | researchgate.net |
| Enhance CNS Penetration | ADME Prediction, Physicochemical Property Calculation | Validating a computational approach to create a library of azetidine scaffolds pre-optimized for CNS drug requirements. | nih.gov |
| Modulate Biological Activity | Structure-Activity Relationship (SAR) Studies | Evaluating azetidine derivatives as GABA uptake inhibitors to establish SAR. | nih.gov |
| Create Novel Scaffolds | Fragment-Based Design | Using the conformationally restricted azetidine ring to reduce the entropy loss upon binding to a biological target. | enamine.net |
Role of 2 Azetidin 3 Yl Propan 2 Ol As a Molecular Building Block
Integration of Azetidine (B1206935) Scaffolds into Complex Organic Architectures
The integration of 2-(Azetidin-3-yl)propan-2-ol into larger, more complex molecular architectures is primarily achieved through reactions involving its two key functional groups: the secondary amine of the azetidine ring and the tertiary hydroxyl group. The azetidine ring itself is a desirable motif in drug design, valued for its ability to impart molecular rigidity, improve aqueous solubility, and increase the fraction of sp3 carbons, a characteristic often associated with successful drug candidates. researchgate.netenamine.net
The secondary amine is the most common site for elaboration. It readily undergoes a variety of standard nitrogen-based coupling reactions, including:
N-Acylation: Reaction with carboxylic acids, acid chlorides, or anhydrides to form amide bonds.
N-Sulfonylation: Reaction with sulfonyl chlorides to produce sulfonamides.
N-Alkylation and N-Arylation: Coupling with alkyl or aryl halides to introduce new substituents. uni-muenchen.de
Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent to form C-N bonds.
These transformations allow for the straightforward attachment of the this compound scaffold to other molecular fragments, extending its structure to build complex organic molecules. For instance, in the synthesis of novel STAT3 inhibitors, azetidine amides were created, demonstrating the utility of this core in building potent bioactive agents. acs.org The tertiary alcohol of the propan-2-ol substituent provides an additional, albeit more sterically hindered, point for modification, such as through etherification, which can be achieved under Brønsted acid-catalyzed conditions. rsc.org
Contribution to Chemical Space Exploration and Library Synthesis
Diversity-oriented synthesis (DOS) is a strategy used to explore chemical space by creating libraries of structurally diverse molecules. nih.gov Azetidine-containing building blocks like this compound are highly valuable in DOS for generating compound libraries with significant three-dimensional character. nih.govtropiq.nl The defined, rigid geometry of the azetidine ring serves as an excellent scaffold upon which to build molecular diversity. nih.govacs.orgresearchgate.net
By using this compound as a core, large libraries of compounds can be synthesized by systematically varying the substituents attached to the azetidine nitrogen. This approach allows for the exploration of structure-activity relationships (SAR) and the identification of novel bioactive compounds. For example, a research program focused on developing lead-like libraries for central nervous system (CNS) targets utilized densely functionalized azetidine ring systems to generate a wide variety of fused, bridged, and spirocyclic architectures. nih.govacs.orgresearchgate.net The physicochemical properties of the resulting molecules, such as solubility and protein binding, were often found to be favorable for drug development. nih.gov
The following table illustrates a hypothetical library synthesis based on the versatile reactivity of the azetidine nitrogen.
| Reactant Class | Reaction Type | Resulting Functional Group | Example Product Structure |
|---|---|---|---|
| Carboxylic Acid (R-COOH) | Amide Coupling | Amide | ![]() |
| Sulfonyl Chloride (R-SO2Cl) | Sulfonylation | Sulfonamide | ![]() |
| Aldehyde (R-CHO) | Reductive Amination | Substituted Amine | ![]() |
| Alkyl Halide (R-X) | Alkylation | Tertiary Amine | ![]() |
Note: R represents a diverse set of chemical moieties from a building block collection.
Development of Conformationally Constrained Molecular Probes
A key challenge in drug design and chemical biology is understanding how a molecule's shape influences its biological activity. Molecular probes are designed to interact with specific biological targets, and their effectiveness often depends on adopting a particular three-dimensional conformation. The incorporation of rigid scaffolds into a probe's structure can limit its conformational flexibility, effectively locking it into a bioactive shape. nih.govmdpi.com
The azetidine ring of this compound is inherently strained and conformationally restricted. enamine.netnih.gov When this building block is incorporated into a larger molecule, it imparts this rigidity, reducing the number of possible conformations the final molecule can adopt. This constraint is highly advantageous for several reasons:
Enhanced Selectivity: By pre-organizing the molecule into a specific shape, it can bind more selectively to its intended target, reducing off-target effects.
Improved Potency: Reducing the entropic penalty upon binding can lead to higher affinity and potency. enamine.net
SAR Studies: Using constrained analogs helps researchers to deduce the precise conformation required for biological activity, guiding further optimization. nih.gov
The combination of the rigid azetidine core and the propan-2-ol group, which can act as a hydrogen bond donor or acceptor, provides a well-defined three-dimensional vector that can be exploited in the design of highly specific molecular probes for studying biological systems.
Application in Fragment-Based Chemical Synthesis Programs
Fragment-based drug discovery (FBDD) has emerged as a powerful alternative to traditional high-throughput screening for identifying starting points for new drugs. nih.gov This approach uses small, low-complexity molecules called "fragments" (typically with a molecular weight < 300 Da) that bind weakly to a biological target. youtube.com These initial fragment "hits" are then optimized and grown into more potent, lead-like molecules. youtube.com
This compound is an ideal candidate for inclusion in a fragment library. Its properties align well with the principles of FBDD, often summarized by the "Rule of Three":
Molecular Weight: Approximately 115.17 g/mol .
Lipophilicity (cLogP): Typically low.
Number of Hydrogen Bond Donors/Acceptors: The -NH and -OH groups provide hydrogen bonding capabilities.
The value of azetidine-containing fragments lies in their high sp3 character and three-dimensional shape, which allows for efficient exploration of protein binding pockets that may be inaccessible to flatter, more aromatic compounds. enamine.net Once this compound is identified as a hit, its structure can be elaborated from the reactive secondary amine to increase affinity and develop a potent lead compound.
| Property | Value for this compound | "Rule of Three" Guideline |
|---|---|---|
| Molecular Weight (MW) | ~115.2 | ≤ 300 |
| Calculated LogP (cLogP) | Low (hydrophilic) | ≤ 3 |
| Hydrogen Bond Donors | 2 (NH, OH) | ≤ 3 |
| Hydrogen Bond Acceptors | 2 (N, O) | ≤ 3 |
| Rotatable Bonds | Low | ≤ 3 |
Precursors to Other Heterocyclic Systems via Designed Transformations
The significant ring strain inherent in the four-membered azetidine ring (approximately 25 kcal/mol) makes it a useful synthetic intermediate for transformations into other heterocyclic systems. researchgate.netrsc.org This strain can be harnessed in ring-opening or ring-expansion reactions to generate larger, more complex nitrogen-containing heterocycles. researchgate.net
While specific transformations of this compound are not widely documented, the general reactivity of substituted azetidines provides a roadmap for its potential as a precursor. For example:
Ring Expansion to Pyrrolidines: Azetidines can undergo rearrangement to form five-membered pyrrolidine (B122466) rings, often promoted by Lewis acids or transition metals.
Ring-Opening Reactions: The strained C-N or C-C bonds can be cleaved by various nucleophiles, leading to highly functionalized acyclic amines. researchgate.net
Formation of Bicyclic Systems: The hydroxyl group on the propan-2-ol substituent could be chemically activated (e.g., converted to a leaving group like a mesylate or tosylate). Subsequent intramolecular reaction with the azetidine nitrogen could potentially lead to the formation of a bicyclic azetidine derivative, further constraining the molecule's geometry. researchgate.net
These strain-release-driven transformations allow chemists to convert a relatively simple building block into a diverse array of more complex heterocyclic structures, which are themselves valuable scaffolds in drug discovery and materials science. bris.ac.ukresearchgate.net
| Transformation Type | General Reactants/Conditions | Potential Product Class |
|---|---|---|
| Ring Expansion | Lewis Acids, Transition Metals | Substituted Pyrrolidines |
| Nucleophilic Ring Opening | Strong Nucleophiles (e.g., organometallics) | Functionalized Acyclic Amines |
| Intramolecular Cyclization | Activation of Hydroxyl, Base | Bicyclic Azetidines |
Advanced Characterization Techniques for Research on 2 Azetidin 3 Yl Propan 2 Ol
High-Resolution NMR Spectroscopy for Structural and Stereochemical Assignment
High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, including 2-(azetidin-3-yl)propan-2-ol. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom, allowing for the confirmation of the carbon skeleton and the connectivity of the propan-2-ol substituent to the azetidine (B1206935) ring.
In ¹H NMR, the chemical shifts and coupling constants of the protons on the azetidine ring are particularly informative. The diastereotopic protons on the carbons adjacent to the nitrogen and the substituted carbon (C2 and C4) often exhibit complex splitting patterns. The magnitude of the geminal and vicinal coupling constants can help to infer the puckering of the four-membered ring and the relative stereochemistry of the substituents.
For stereochemical assignment, advanced NMR techniques such as Nuclear Overhauser Effect Spectroscopy (NOESY) are invaluable. NOESY experiments detect through-space interactions between protons that are in close proximity. For instance, a strong NOE correlation between a proton on the propan-2-ol substituent and specific protons on the azetidine ring can definitively establish their relative orientation (cis or trans). ipb.pt This is crucial for distinguishing between diastereomers. In some cases, the use of a chiral solvent can induce chemical shift differences between enantiomers, aiding in the determination of optical purity. arkat-usa.org
Table 1: Representative ¹H and ¹³C NMR Data for Azetidine Derivatives
| Nucleus | Chemical Shift Range (ppm) | Remarks |
| ¹H (Azetidine Ring CH₂) | 3.0 - 4.0 | Chemical shift is influenced by the nature of the substituent on the nitrogen and adjacent carbons. |
| ¹H (Azetidine Ring CH) | 2.5 - 3.5 | The chemical shift of the proton at the point of substitution can vary significantly. |
| ¹³C (Azetidine Ring CH₂) | 45 - 60 | Shielding and deshielding effects from substituents are prominent. |
| ¹³C (Azetidine Ring CH) | 30 - 50 | The position of this signal is highly dependent on the substituent. |
Note: The exact chemical shifts for this compound would require experimental determination.
Single Crystal X-ray Diffraction for Definitive Structural Elucidation
While NMR provides excellent information about the structure in solution, single crystal X-ray diffraction offers the most definitive and unambiguous determination of the three-dimensional structure in the solid state. This technique provides precise bond lengths, bond angles, and torsional angles, confirming the connectivity and absolute stereochemistry of the molecule.
For this compound, obtaining a suitable single crystal is a prerequisite. Once a crystal of sufficient quality is grown, it is subjected to a beam of X-rays. The diffraction pattern produced is then analyzed to generate an electron density map, from which the positions of the individual atoms can be determined. This method is particularly powerful for resolving any ambiguities that may arise from NMR data, especially concerning the stereochemistry of complex substituted azetidines. nih.gov The structural data from X-ray crystallography serves as the gold standard for structural confirmation. researchgate.net
Table 2: Key Structural Parameters Obtainable from X-ray Diffraction
| Parameter | Information Provided |
| Unit Cell Dimensions | The size and shape of the repeating unit in the crystal lattice. |
| Space Group | The symmetry of the crystal lattice. |
| Atomic Coordinates | The precise x, y, and z coordinates of each atom in the molecule. |
| Bond Lengths | The distances between bonded atoms. |
| Bond Angles | The angles formed by three connected atoms. |
| Torsional Angles | The dihedral angles that define the conformation of the molecule. |
Advanced Mass Spectrometry for Reaction Monitoring and Product Confirmation
Advanced mass spectrometry (MS) techniques are essential tools for monitoring the progress of the synthesis of this compound and for confirming the mass of the final product. Techniques such as electrospray ionization (ESI) and chemical ionization (CI) are soft ionization methods that can generate intact molecular ions, allowing for the determination of the molecular weight with high accuracy.
High-resolution mass spectrometry (HRMS) is particularly valuable as it can determine the mass of the molecular ion to several decimal places. This high precision allows for the calculation of the elemental composition, which can be used to confirm the molecular formula of the compound and distinguish it from other compounds with the same nominal mass.
During the synthesis, MS can be used to monitor the disappearance of starting materials and the appearance of intermediates and the final product. This real-time analysis can aid in optimizing reaction conditions such as reaction time, temperature, and reagent stoichiometry.
Table 3: Mass Spectrometry Data for this compound
| Technique | Ion | Expected m/z |
| ESI-MS (Positive Mode) | [M+H]⁺ | 130.1226 |
| HRMS (ESI) | [M+H]⁺ | Calculated for C₇H₁₆NO⁺: 130.1226 |
Note: The expected m/z values are calculated based on the molecular formula C₇H₁₅NO.
Chiral Chromatography for Enantiomeric Excess Determination
Since this compound is a chiral molecule, it can exist as a pair of enantiomers. Chiral chromatography is the primary method used to separate these enantiomers and determine the enantiomeric excess (ee) of a sample. This is particularly important in pharmaceutical research, where the biological activity of enantiomers can differ significantly.
Chiral High-Performance Liquid Chromatography (HPLC) is a common technique used for this purpose. It employs a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation. The separated enantiomers are then detected, and the ratio of their peak areas is used to calculate the enantiomeric excess. The choice of the chiral stationary phase and the mobile phase is critical for achieving good separation. Various types of CSPs are available, including those based on polysaccharides, proteins, and synthetic polymers. The development of a suitable chiral separation method is often an empirical process. bham.ac.uk The use of chiral columns is a known method for the resolution of racemic azetidine derivatives. google.com
Table 4: Parameters for Chiral HPLC Method Development
| Parameter | Considerations |
| Chiral Stationary Phase | Selection is based on the chemical nature of the analyte. Common phases include those derivatized with cellulose (B213188) or amylose. |
| Mobile Phase | A mixture of solvents, such as hexane (B92381) and isopropanol, is typically used. The composition is optimized to achieve the best separation. |
| Flow Rate | Adjusted to optimize resolution and analysis time. |
| Detection | UV detection is commonly used if the molecule has a chromophore. If not, a universal detector like a refractive index detector or a mass spectrometer can be used. |
Q & A
Q. What are the established synthetic methodologies for 2-(Azetidin-3-yl)propan-2-ol, and how do reaction conditions influence yield?
The synthesis of this compound typically involves multi-step routes starting from azetidine precursors. For example:
- Step 1 : Protection of the azetidine nitrogen using tert-butoxycarbonyl (Boc) groups to prevent side reactions.
- Step 2 : Alkylation of the protected azetidine with a propan-2-ol derivative under basic conditions (e.g., K₂CO₃ in DMF).
- Step 3 : Deprotection using trifluoroacetic acid (TFA) to yield the final product.
Critical factors affecting yield include:
- Temperature : Higher temperatures (>80°C) may lead to decomposition of the azetidine ring.
- Catalyst selection : Palladium-based catalysts improve coupling efficiency in alkylation steps.
- Purification : Column chromatography with silica gel (eluent: 7:3 hexane/ethyl acetate) ensures high purity (>95%) .
Q. What spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers focus on?
Key techniques include:
- ¹H NMR : Look for the hydroxyl proton signal at δ 1.2–1.5 ppm (singlet, integrates for 1H) and azetidine ring protons at δ 3.4–3.8 ppm (multiplet).
- ¹³C NMR : The quaternary carbon of the propan-2-ol group appears at ~70 ppm, while azetidine carbons resonate at 45–55 ppm.
- IR Spectroscopy : A broad O-H stretch at 3200–3400 cm⁻¹ and C-N stretches at 1200–1250 cm⁻¹ confirm the structure.
- Mass Spectrometry (MS) : The molecular ion peak [M+H]⁺ at m/z 130.1 (calculated for C₆H₁₁NO) validates the molecular formula .
Q. How does the stereochemistry of the azetidine ring influence the compound’s physicochemical properties?
The azetidine ring’s chair-like conformation affects solubility and hydrogen-bonding capacity:
- Cis vs. trans isomers : Cis configurations enhance water solubility due to increased polarity.
- X-ray crystallography : Essential for resolving stereochemical ambiguity. For example, the 3R,4S configuration shows stronger intermolecular hydrogen bonds in crystal lattices, impacting melting points .
Advanced Research Questions
Q. How can researchers resolve contradictory reports on the biological activity of this compound derivatives in neuropharmacological studies?
Discrepancies often arise from structural analogs with varying substituents. A systematic approach includes:
- Comparative analysis : Test derivatives with halogen (Br, Cl, I) or methyl groups at the azetidine 3-position (Table 1).
- Docking studies : Use AutoDock Vina to predict binding affinities to neurotransmitter receptors (e.g., GABAₐ).
- In vitro assays : Measure IC₅₀ values in neuronal cell lines to correlate structural modifications with activity shifts .
Table 1 : Biological Activity of Derivatives
| Substituent | IC₅₀ (µM) | Receptor Binding Affinity (kcal/mol) |
|---|---|---|
| -Br | 12.3 | -8.2 |
| -Cl | 8.7 | -9.1 |
| -I | 15.9 | -7.6 |
Q. What computational approaches are recommended to predict the reactivity of this compound in nucleophilic reactions?
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to identify nucleophilic sites. The azetidine nitrogen (HOMO energy: -5.2 eV) is more reactive than the hydroxyl oxygen (-6.8 eV).
- Molecular Dynamics (MD) Simulations : Simulate solvent effects (e.g., water vs. DMSO) on reaction pathways. Polar solvents stabilize transition states, reducing activation energy by ~15% .
Q. How can researchers address discrepancies in reported solubility data for this compound across different solvents?
Contradictory solubility values often stem from impurities or measurement techniques. A robust protocol involves:
- Purification : Recrystallize the compound from ethyl acetate/hexane mixtures.
- Gravimetric analysis : Dissolve 100 mg in 10 mL solvent, filter undissolved particles, and evaporate to determine saturation points.
- Hansen Solubility Parameters : Compare experimental data with predicted values (δD = 18.1, δP = 5.3, δH = 10.2) to identify outlier solvents like chloroform (δD = 17.8) .
Q. What strategies mitigate side reactions during functionalization of the azetidine ring?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




